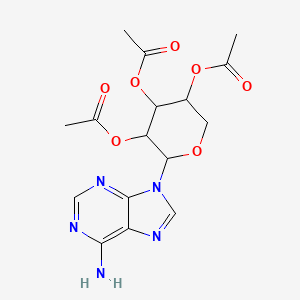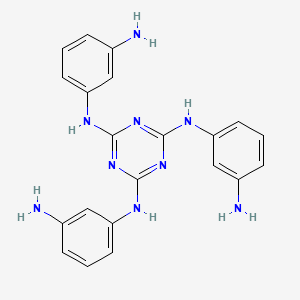
N,N',N"-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is an organic compound that belongs to the class of triazine derivatives It is characterized by the presence of three aminophenyl groups attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with three equivalents of 3-aminophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminophenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, can be fine-tuned to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, where the amino groups are converted to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding triazine derivative with reduced amino groups using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Tris(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine.
Reduction: Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine with reduced amino groups.
Substitution: Tris(3-substituted phenyl)-1,3,5-triazine-2,4,6-triamine.
Wissenschaftliche Forschungsanwendungen
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its triazine core provides a stable platform for further functionalization.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: Used in the production of polymers, dyes, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the triazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tris(4-aminophenyl)amine: Similar structure but with different substitution pattern.
Tris(2-aminophenyl)amine: Another isomer with different properties.
Tris(3-nitrophenyl)amine: Oxidized derivative with different reactivity.
Uniqueness: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triazine core provides stability, while the aminophenyl groups offer sites for further functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H21N9 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H21N9/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,22-24H2,(H3,25,26,27,28,29,30) |
InChI-Schlüssel |
QJKJFKBJHHPJLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)N)NC4=CC=CC(=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


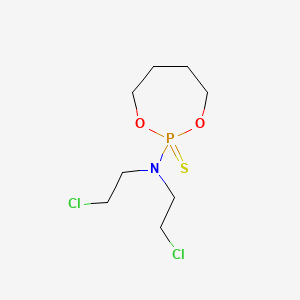
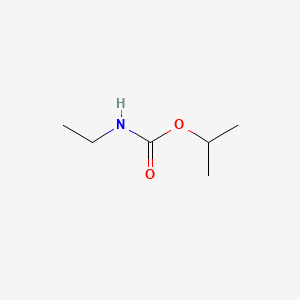
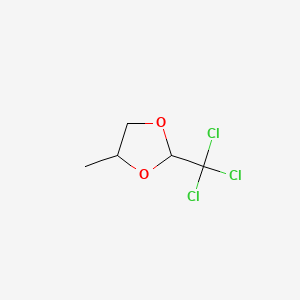
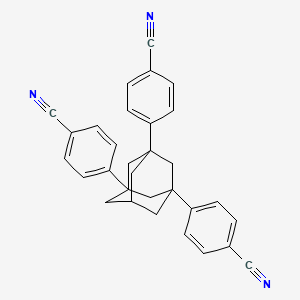


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
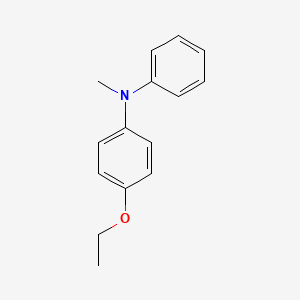

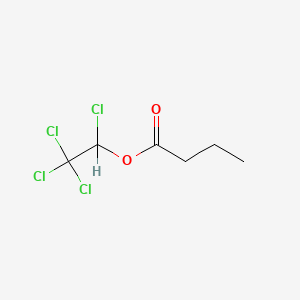
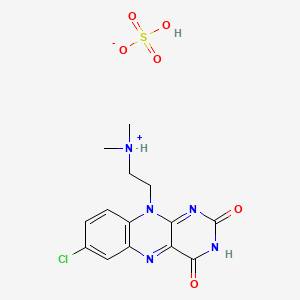
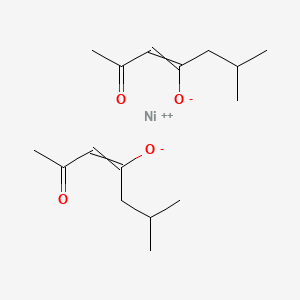
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
